molecular formula C20H21N5O5S B2940981 4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one CAS No. 882000-43-3

4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2940981
CAS No.: 882000-43-3
M. Wt: 443.48
InChI Key: ZVIBKNWPTOWFJA-UHFFFAOYSA-N
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Description

The compound “4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one” is a complex organic molecule. It is related to other compounds such as “{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid” and “4-[4-(ethanesulfonyl)piperazin-1-yl]quinazoline” based on the search results .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups. It includes a piperazine ring, a nitrophenyl group, and a dihydrophthalazinone group. The presence of these groups suggests that the compound may have interesting chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized efficiently, yielding compounds that could have potential applications in various fields, including medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Antiviral Activities

  • New 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their in vitro antitumor activity against breast cancer cells, showcasing the compound's potential as an antiproliferative agent (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
  • Another study synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities, indicating the importance of structural modifications in enhancing biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Docking and Computational Studies

Structural Studies

  • The crystal structures of active and nonactive piperazine derivatives were reported, highlighting the significance of molecular conformation in determining anti-malarial activity. This research indicates the importance of specific structural features for generating activity in medicinal compounds (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Properties

IUPAC Name

4-[4-(4-ethylsulfonylpiperazin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-2-31(29,30)24-11-9-23(10-12-24)17-8-7-14(13-18(17)25(27)28)19-15-5-3-4-6-16(15)20(26)22-21-19/h3-8,13H,2,9-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIBKNWPTOWFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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